Cas no 51257-84-2 (6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-)

6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- structure
51257-84-2 structure
Product Name:6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
Número CAS:51257-84-2
MF:C47H78O13
Megavatios:851.114436626434
CID:371204
PubChem ID:6441669
Update Time:2025-04-19

6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Propiedades químicas y físicas

Nombre e identificación

    • 6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
    • A-130A
    • 51257-84-2
    • Antibiotic A 130A
    • (E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • AKOS040746494
    • Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-, (11R(2R,5S,6R),12R)
    • Antibiotic Ro 21 6150
    • (2S,4R,8S,E)-8-((2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2'-((2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl)-9-(((2R,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,4',10,10'-tetramethyl-1,1',6,6'-tetraoxa[2,7'-bispiro[4.5]decan]-7-yl)-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • DTXSID701318162
    • Lenoremycin
    • CHEMBL4098414
    • (11(2R,5S,6R),12R)-10-Demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)dianemycin
    • Renchi: 1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1
    • Clave inchi: LQFPDTISEHAMNQ-JRSQRZRGSA-N
    • Sonrisas: O1[C@H](CC[C@@H](C)[C@@]21[C@@H](C)C[C@H]([C@@H]1[C@@H](C)C[C@@H](C)[C@@](CO)(O)O1)O2)[C@]1(C)CC[C@]2([C@H](C)[C@@H](C[C@@H]([C@H](/C=C(\C)/C([C@H](C)C[C@@H](C(=O)O)C)=O)C)O2)O[C@H]2CC[C@@H]([C@@H](C)O2)OC)O1

Atributos calculados

  • Calidad precisa: 850.544243
  • Masa isotópica única: 850.544243
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 13
  • Recuento de átomos pesados: 60
  • Cuenta de enlace giratorio: 13
  • Complejidad: 1540
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 20
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 169
  • Xlogp3: 6.8

Propiedades experimentales

  • Denso: 1.0441 (rough estimate)
  • Punto de ebullición: 693.44°C (rough estimate)
  • Punto de inflamación: 245.4°C
  • índice de refracción: 1.5940 (estimate)

6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Literatura relevante

Proveedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos